

5-Iodo-1-methylindoline-2,3-dione spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: **5-Iodo-1-methylindoline-2,3-dione**

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An In-depth Technical Guide on the Spectroscopic Data of **5-Iodo-1-methylindoline-2,3-dione**

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic data for **5-Iodo-1-methylindoline-2,3-dione**. While direct and complete experimental spectra for this specific compound are not readily available in the surveyed literature, this document compiles essential information regarding its synthesis and provides spectroscopic data for closely related analogues to serve as a valuable reference.

Synthesis of 5-Iodo-1-methylindoline-2,3-dione

The preparation of **5-Iodo-1-methylindoline-2,3-dione** is achieved through the N-methylation of 5-iodoisatin. This synthetic route is a standard method for producing N-alkylated isatin derivatives.

Experimental Protocol: Synthesis of 5-Iodo-1-methylindoline-2,3-dione[1]

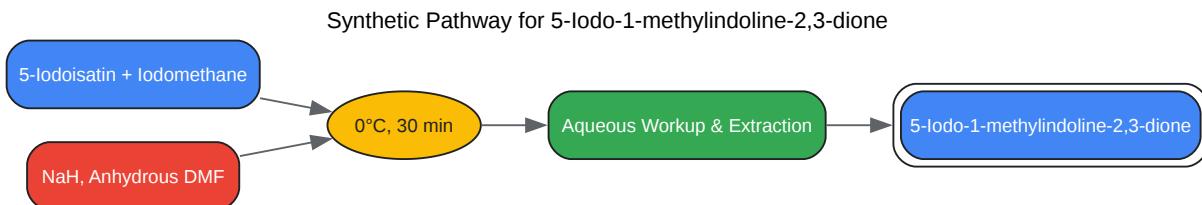
Materials:

- 5-Iodoisatin
- Sodium hydride (60% dispersion in mineral oil)

- Iodomethane
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Water
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in 15 mL of anhydrous DMF.
- Cool the solution to 0°C using an ice bath.
- Add 175 mg (4.4 mmol) of sodium hydride (60% dispersion in mineral oil) to the solution in a single portion, resulting in a red slurry.
- Stir the slurry at 0°C for 5 minutes.
- Add 0.34 mL (5.5 mmol) of iodomethane to the reaction mixture.
- Continue to stir the mixture at 0°C for 30 minutes.
- Quench the reaction by pouring the mixture into 30 mL of saturated aqueous NH₄Cl.
- Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).
- Combine the organic extracts and wash with 15 mL of water, followed by 20 mL of brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude **5-Iodo-1-methylindoline-2,3-dione** is obtained in quantitative yield and can be used in subsequent steps without further purification.



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Caption: Synthesis of **5-Iodo-1-methylindoline-2,3-dione**.

Spectroscopic Data of Analogous Compounds

The following tables provide a summary of spectroscopic data for compounds structurally similar to **5-Iodo-1-methylindoline-2,3-dione**. This data serves as a reference for predicting the spectral characteristics of the target molecule.

Table 1: NMR Spectroscopic Data of Isatin Analogues

Compound	Spectroscopic Data (¹ H NMR and ¹³ C NMR)	Reference
1-Methylisatin	<p>¹H NMR (CDCl₃, δ ppm): 7.60-7.54 (m, 2H), 7.12-7.08 (m, 1H), 6.88 (d, 1H), 3.22 (s, 3H).</p> <p>¹³C NMR (CDCl₃, δ ppm): 163.2, 154.4, 150.3, 148.0, 134.2, 133.9, 129.4, 128.5, 126.1, 125.3, 125.1, 123.2, 123.0, 122.7, 118.9, 117.8, 115.6, 110.0, 109.3, 108.7, 26.3, 25.8.</p>	[1]
5-Methylisatin	<p>¹H NMR: A characteristic singlet for the methyl group appears around 2.32 ppm. ¹³C NMR: Aromatic carbons are observed between 133.3 and 111.4 ppm.</p>	[2]
5-Iodovanillin	<p>¹H NMR (DMSO-d₆, δ ppm): 9.76 (s, 1H), 7.89 (d, J=1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 3.91 (s, 3H).</p>	[3]

Table 2: IR Spectroscopic Data of Isatin Analogues

Compound	Key IR Absorptions (cm ⁻¹)	Reference
1-Methylisatin Derivative	1734 (C=O), 1653 (C=N)	[1]
5-Methylisatin	A full spectrum in a KBr pellet is available from the NIST Chemistry WebBook.	[4]
1-Benzyl-5-methylindoline-2,3-dione	While specific IR data is not provided, the synthesis and crystal structure are detailed.	[5]

Table 3: Mass Spectrometry Data of Isatin Analogues

Compound	Mass Spectrometry Data (m/z)	Reference
1-Methylisatin Derivative	ESI-MS: $[M+Na]^+$ at 371.211	[1]
5-Methylisatin	ESI-MS: $[M+H]^+$ at 162.2	[6]

Predicted Spectroscopic Data for 5-Iodo-1-methylindoline-2,3-dione

Based on the analysis of its structural analogues, the following spectroscopic characteristics are predicted for **5-Iodo-1-methylindoline-2,3-dione**:

- ^1H NMR: The spectrum is expected to show a singlet for the N-methyl protons around δ 3.2-3.4 ppm. The aromatic protons should appear in the δ 7.0-8.0 ppm region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR: The N-methyl carbon is anticipated to resonate around δ 25-27 ppm. The two carbonyl carbons will likely appear in the δ 155-185 ppm range. The aromatic carbons are expected between δ 110-150 ppm, with the iodine-substituted carbon (C-5) shifted downfield.
- IR Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two carbonyl groups in the $1700\text{-}1760\text{ cm}^{-1}$ region.
- Mass Spectrometry: The molecular ion peak ($[M]^+$) is expected at m/z 287, corresponding to the molecular weight of the compound (287.05 g/mol).

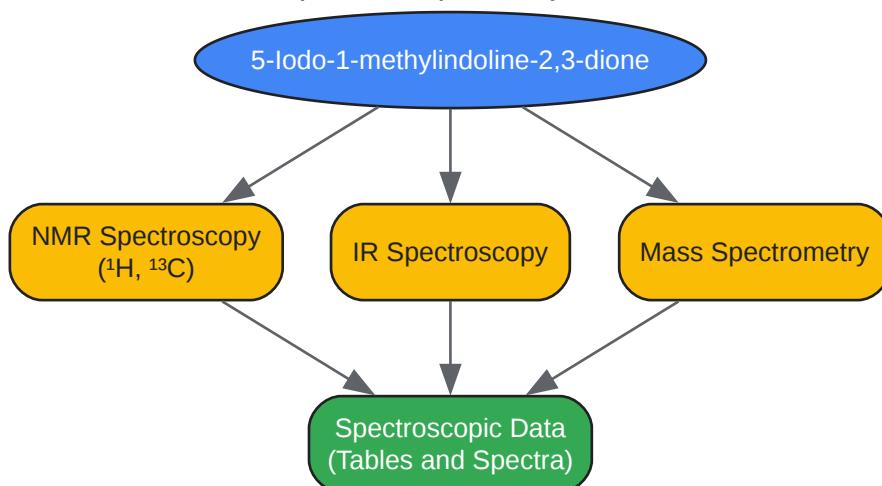
General Spectroscopic Protocols

Standard analytical techniques are employed for the characterization of isatin derivatives.

- NMR Spectroscopy: Spectra are typically recorded on a high-field NMR spectrometer using deuterated solvents like CDCl_3 or DMSO-d_6 , with TMS as an internal standard.

- IR Spectroscopy: FT-IR spectra are generally recorded on a spectrometer using KBr pellets or an ATR accessory for solid samples.
- Mass Spectrometry: ESI or GC-MS techniques are commonly used to determine the mass-to-charge ratio of the molecular ion and its fragments.

General Spectroscopic Analysis Workflow



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References

- 1. rsc.org [rsc.org]
- 2. METHYL 5-IODO-1H-INDOLE-3-CARBOXYLATE | 330195-72-7 [sigmaaldrich.com]
- 3. 5-Iodovanillin(5438-36-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1H-Indole-2,3-dione, 5-methyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

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